Fmoc-gln-opfp

Description

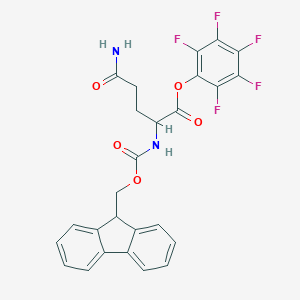

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544414 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-00-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Mechanism of Fmoc Gln Opfp

Synthetic Methodologies for the Preparation of Fmoc-Gln-OPfp

The synthesis of this compound typically involves the activation of the carboxyl group of Fmoc-L-glutamine. A common and widely adopted strategy employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of pentafluorophenol (B44920) (Pfp-OH) nih.govthieme-connect.dethieme-connect.comcore.ac.ukgoogle.comsci-hub.se. This reaction is usually carried out in anhydrous organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or ethyl acetate (B1210297) at low temperatures (e.g., 0°C) to minimize side reactions and racemization nih.govcore.ac.ukgoogle.com.

Typical Synthetic Procedure: Fmoc-L-glutamine (potentially with side-chain protection, e.g., Trt for the amide group of glutamine) is dissolved in an anhydrous solvent. DCC is added, followed by pentafluorophenol. The mixture is stirred for several hours, often at 0°C, allowing the formation of the pentafluorophenyl ester. The byproduct, dicyclohexylurea (DCU), is typically removed by filtration thieme-connect.decore.ac.ukgoogle.com.

Alternative methods for preparing pentafluorophenyl esters of Fmoc-amino acids include the use of pentafluorophenyl trifluoroacetate (B77799) thieme-connect.comresearchgate.net or other activating reagents. These methods aim to achieve high yields and purity, ensuring the stability and reactivity of the final product for subsequent peptide coupling steps thieme-connect.comresearchgate.net. Fmoc-Gln(Trt)-OPfp, which includes a trityl protecting group on the glutamine side chain, is a commonly used derivative creative-peptides.comsigmaaldrich.comsigmaaldrich.com.

Table 1: Common Reagents and Conditions for Fmoc-Amino Acid PFP Ester Synthesis

| Reagent/Condition | Example/Typical Use | Source/Reference |

| Fmoc-L-Glutamine | Starting amino acid derivative | nih.govthieme-connect.comchemicalbook.com |

| Pentafluorophenol | Activating alcohol component | nih.govthieme-connect.comrsc.org |

| DCC | Coupling agent (forms O-acylisourea intermediate) | nih.govthieme-connect.decore.ac.ukgoogle.comorganic-chemistry.org |

| Solvent | Anhydrous THF, DCM, Ethyl Acetate | nih.govcore.ac.ukgoogle.com |

| Temperature | Typically 0°C, sometimes lower for sensitive derivatives | nih.govcore.ac.ukgoogle.com |

| Purification | Filtration (DCU removal), Crystallization, Chromatography | thieme-connect.decore.ac.ukgoogle.com |

| Alternative Activator | Pentafluorophenyl trifluoroacetate | thieme-connect.comresearchgate.net |

Mechanistic Aspects of Pentafluorophenyl Ester Activation in Acylation Reactions

The pentafluorophenyl moiety plays a critical role in the reactivity of this compound by activating the carboxyl group for nucleophilic attack, primarily by the amino group of another amino acid or peptide chain.

The formation of an amide bond from an activated ester like this compound proceeds via a nucleophilic addition-elimination mechanism thieme-connect.deechemi.comchemistrysteps.com. The process involves:

Nucleophilic Attack: The nitrogen atom of the incoming amine (from the N-terminus of a growing peptide chain or another amino acid) attacks the electrophilic carbonyl carbon of the pentafluorophenyl ester. This attack is facilitated by the electron-withdrawing nature of the pentafluorophenyl group nih.gov.

Tetrahedral Intermediate Formation: The attack results in the formation of a transient tetrahedral intermediate, where the carbonyl carbon is bonded to both the oxygen of the original ester and the nitrogen of the amine.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide anion as the leaving group. This step is crucial for driving the reaction forward. The pentafluorophenoxide anion is a relatively stable species due to the electron-withdrawing nature of the fluorine atoms, making it a good leaving group nih.govrsc.orgresearchgate.netsrce.hr.

Amide Bond Formation: The final product is the desired amide (peptide bond) and pentafluorophenol.

This mechanism is generally efficient and can occur under mild conditions, often at room temperature nih.govrsc.org. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance coupling efficiency and suppress racemization, although Pfp esters are often reactive enough without these additives nih.govacs.orghighfine.com.

The pentafluorophenyl group is a highly electron-withdrawing substituent due to the cumulative inductive effect of the five fluorine atoms nih.govnih.govhighfine.com. This electron-withdrawing capability significantly influences the reactivity of the ester in several ways:

Enhanced Electrophilicity: The electron-withdrawing nature of the Pfp group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by amines nih.gov. This heightened electrophilicity is key to the ester's reactivity in acylation reactions nih.govhighfine.com.

Leaving Group Ability: The pentafluorophenoxide anion (PfpO⁻) is a relatively stable anion. Its conjugate acid, pentafluorophenol, is more acidic than phenol (B47542) itself (pKa ≈ 4-10 in water) rsc.orgsrce.hr. The stability of the leaving group is directly correlated with the acidity of its conjugate acid; a more acidic conjugate acid implies a weaker conjugate base, which is a better leaving group libretexts.org. The electron-withdrawing fluorine atoms delocalize the negative charge on the phenoxide ring, stabilizing it and enhancing its leaving group ability nih.govrsc.orgresearchgate.netsrce.hr.

Reactivity Ranking: Kinetic studies indicate that pentafluorophenyl esters exhibit significantly higher coupling rates compared to other activated esters like pentachlorophenyl (PCP) or 4-nitrophenyl (Np) esters. The relative coupling rates are often cited as OPFP >> OPCP > ONp (approximately 111:3.4:1) highfine.com. This superior reactivity allows for faster peptide bond formation and can reduce the incidence of side reactions nih.govhighfine.com.

Steric Effects: While electronic effects are dominant, the fluorine atoms can also exert some minor steric influence. However, for Pfp esters, the electronic activation generally outweighs any potential steric hindrance in typical peptide coupling scenarios nih.gov.

The combination of these electronic factors makes the pentafluorophenyl ester a highly effective activating group for carboxyl functionalities in peptide synthesis, ensuring efficient and reliable amide bond formation.

Compound List

this compound (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamine pentafluorophenyl ester)

Fmoc-Gln(Trt)-OPfp (N-α-(9-fluorenylmethoxycarbonyl)-N-γ-trityl-L-glutamine pentafluorophenyl ester)

Fmoc-L-glutamine

Pentafluorophenol (Pfp-OH)

Dicyclohexylcarbodiimide (DCC)

N-hydroxysuccinimide (NHS) esters

4-nitrophenyl (Np) esters

Pentachlorophenyl (PCP) esters

1-hydroxybenzotriazole (HOBt)

1-hydroxy-7-azabenzotriazole (HOAt)

Applications of Fmoc Gln Opfp in Peptide Synthesis Methodologies

Integration and Performance in Automated Solid-Phase Peptide Synthesis Systems

In the context of automated Solid-Phase Peptide Synthesis (SPPS), the efficiency of coupling reactions and the solubility of reagents are paramount. While pre-formed active esters like Fmoc-amino acid-OPfp are generally well-suited for automated synthesizers due to their stability and reactivity, the performance of unprotected Fmoc-Gln-OPfp is severely hampered. chempep.combachem.com

The primary issue is its exceptionally low solubility in standard SPPS solvents such as N,N-Dimethylformamide (DMF). peptide.combiotage.com This poor solubility complicates its use in automated systems where reagents must be fully dissolved for reliable liquid handling and delivery to the reaction vessel. Incomplete dissolution leads to poor coupling efficiency, resulting in deletion sequences and difficult purifications.

Consequently, the direct use of unprotected this compound in automated SPPS is uncommon. Instead, the standard and widely adopted method involves the use of a side-chain protected glutamine derivative, most notably Fmoc-Gln(Trt)-OH . nih.govluxembourg-bio.com The bulky trityl (Trt) protecting group on the side-chain amide significantly enhances solubility in organic solvents and prevents potential side reactions. nih.govuci.edu This protected amino acid is typically activated in situ using coupling reagents like HBTU/HOBt or HATU, a standard procedure in many automated synthesizers. nih.gov Alternatively, the pre-activated, side-chain protected version, Fmoc-Gln(Trt)-OPfp , is also used, combining the benefits of enhanced solubility with the convenience of an active ester. researchgate.net

The strong UV absorbance of the Fmoc group is a key advantage in automated SPPS, as it allows for real-time monitoring of the deprotection step, ensuring that the α-amino group is free before the next coupling cycle begins. nih.govaltabioscience.com This feature is common to all Fmoc-amino acids, including glutamine derivatives.

| Compound | Side-Chain Protection | Key Advantage | Major Limitation in Automated SPPS |

|---|---|---|---|

| This compound | None | Pre-activated for direct coupling | Very poor solubility in DMF, leading to inefficient coupling |

| Fmoc-Gln(Trt)-OH | Trityl (Trt) | Excellent solubility; prevents side reactions | Requires in situ activation step |

| Fmoc-Gln(Trt)-OPfp | Trityl (Trt) | Excellent solubility and pre-activated for direct coupling | Higher reagent cost |

Efficacy in Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SolPS), while less common than SPPS for long peptides, remains a valuable technique, particularly for large-scale production of shorter peptides and for fragment condensation. The Fmoc protection strategy is applicable to solution-phase synthesis. mdpi.com

In principle, this compound could be used in SolPS. Active esters are a long-standing tool in this methodology. However, the same solubility issues that plague its use in SPPS are also present in solution-phase approaches, limiting its practical application. Furthermore, the purification of intermediates after each coupling step in SolPS can be complicated by the presence of unreacted, insoluble starting material. For these reasons, the use of this compound in solution-phase synthesis is not widely documented, with researchers typically favoring more soluble, side-chain protected derivatives.

Challenges and Solutions for Glutamine Residue Incorporation Using this compound

The incorporation of glutamine presents unique challenges irrespective of the synthesis methodology. These are particularly pronounced when using the side-chain unprotected this compound.

The most significant challenge associated with this compound is its extremely poor solubility in common SPPS solvents like DMF and Dichloromethane (B109758) (DCM). peptide.comresearchgate.net Research has shown that while the pentafluorophenyl ester modification can increase the solubility of some Fmoc-amino acids, it is ineffective for Fmoc-Gln-OH. This insolubility leads to incomplete coupling reactions and is considered a serious problem that limits the performance and reliability of the synthesis.

Solution: The universally accepted solution is the protection of the side-chain amide group. The most common protecting group for glutamine is trityl (Trt) . The resulting derivative, Fmoc-Gln(Trt)-OH, exhibits excellent solubility in organic solvents, allowing for the preparation of concentrated solutions required for efficient coupling. nih.govluxembourg-bio.com This approach effectively circumvents the primary drawback of using the unprotected active ester.

| Fmoc-Gln Derivative | Typical Solubility in DMF (0.1 M) | Implication for Peptide Synthesis |

|---|---|---|

| This compound (unprotected) | Very Poor / Insoluble | Inefficient coupling, risk of deletion sequences, impractical for automated synthesis. |

| Fmoc-Gln(Trt)-OH | Soluble | Enables efficient and reliable coupling when activated in situ. nih.gov |

Beyond solubility, achieving effective amide bond formation with glutamine requires optimization to prevent common side reactions.

Pyroglutamate (B8496135) Formation: N-terminal glutamine residues are susceptible to intramolecular cyclization, where the free α-amino group attacks the side-chain amide to form a pyroglutamate (pGlu) residue. researchgate.netnih.govgoogle.com This reaction is catalyzed by the carboxylic acid of the incoming amino acid and can be promoted by coupling additives like HOBt. thieme-connect.de While this side reaction is reported to be slow under standard basic deprotection conditions in Fmoc-SPPS, it can occur during the subsequent coupling step. thieme-connect.de

Dehydration: Although less common than with asparagine, the side-chain amide of glutamine can undergo dehydration to form a nitrile under certain activation conditions, leading to an undesirable modification in the final peptide.

Solutions: To optimize coupling and minimize side reactions, several strategies are employed:

Use of Additives: For OPfp active esters in general, the addition of 1-Hydroxybenzotriazole (B26582) (HOBt) is recommended. HOBt acts as a catalyst, increasing the rate of the desired coupling reaction, which can help outcompete side reactions. chempep.com

Side-Chain Protection: The use of the Trt protecting group on the glutamine side chain is the most effective solution. It physically blocks both pyroglutamate formation and side-chain dehydration during the coupling cycle. luxembourg-bio.com

Choice of Coupling Reagents: When using in situ activation of Fmoc-Gln(Trt)-OH, the choice of coupling reagent is important. Reagents like HBTU, HATU, and HCTU are highly efficient, ensuring rapid amide bond formation. luxembourg-bio.comacs.org

| Challenge/Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Pyroglutamate (pGlu) Formation | Intramolecular cyclization of an N-terminal Gln residue. researchgate.net | Use of side-chain protection (e.g., Trt); coupling with pre-formed active esters can be beneficial. thieme-connect.de |

| Peptide Aggregation | Inter-chain hydrogen bonding involving Gln side-chains, hindering subsequent reactions. sigmaaldrich.com | Use of specialized resins, chaotropic salts, or backbone protection strategies. peptide.com |

| Dehydration | Conversion of the side-chain amide to a nitrile. | Use of mild activation conditions and side-chain protection (Trt). |

Application in the Synthesis of Peptides with Specific Primary Sequence Contexts

The challenges associated with glutamine incorporation are often sequence-dependent. Peptides containing multiple glutamine residues or hydrophobic sequences are particularly prone to on-resin aggregation. sigmaaldrich.com This aggregation, driven by inter-chain hydrogen bonding, can render the N-terminus of the growing peptide inaccessible, leading to failed couplings and truncated sequences. peptide.com

The use of an insoluble reagent like unprotected this compound would exacerbate these issues significantly. Therefore, for the synthesis of "difficult sequences," such as those rich in glutamine or known to aggregate, the use of the highly soluble Fmoc-Gln(Trt)-OH is considered standard practice. This derivative has been successfully employed in the synthesis of complex peptides, including glycoproteins, where high coupling efficiency is essential to obtain the desired product in reasonable yield. nih.gov The Trt group not only enhances solubility but also helps to disrupt the hydrogen-bonding patterns that lead to aggregation.

Comparative Analysis of Fmoc Gln Opfp with Alternative Coupling Reagents and Activated Esters

Comparative Reactivity and Coupling Efficiency with Other Activated Esters (e.g., ODhbt, ONp, OSu)

Activated esters serve as pre-formed, reactive intermediates that facilitate the coupling of amino acids. The pentafluorophenyl (OPfp) ester, as present in Fmoc-Gln-OPfp, is recognized as a commonly used activated ester in automated SPPS due to its balance of stability and reactivity peptide2.comchempep.combachem.comnih.govspringernature.com. OPfp esters can be isolated and purified, offering the potential for clean couplings google.com. Their pre-formed nature can also reduce the risk of racemization during coupling reactions bachem.com. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reactivity of OPfp esters chempep.com.

Historically, N-hydroxysuccinimide (ONSu) and p-nitrophenyl (ONp) activated esters were among the first used in SPPS peptide2.com. However, coupling reactions with these esters tended to be slow, and ONSu esters were particularly prone to forming unwanted side products peptide2.com. Consequently, Fmoc-amino acid ONp and OSu esters have found only restricted application in modern SPPS chempep.com.

The 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) ester is another activated ester that has gained popularity alongside OPfp esters peptide2.com. When used in conjunction with HOBt, ODhbt esters are reported to react rapidly and efficiently, with minimal side product formation peptide2.com. While OPfp esters offer good stability, ODhbt esters, particularly when activated with HOBt, may exhibit superior reactivity in certain contexts peptide2.com.

Table 1: Comparison of Activated Esters for Glutamine Coupling

| Activated Ester Type | Common Examples | Reactivity/Efficiency | Side Product Formation | Racemization Risk | Notes |

| Pentafluorophenyl (OPfp) | This compound | High | Low | Reduced | Stable, reactive; reactivity can be enhanced with HOBt chempep.combachem.com. |

| N-hydroxysuccinimide (OSu) | Fmoc-AA-OSu | Moderate to Low | Prone to side products | Moderate | Restricted application in SPPS chempep.com. |

| p-nitrophenyl (ONp) | Fmoc-AA-ONp | Moderate to Low | Moderate | Moderate | Restricted application in SPPS chempep.com. |

| 3-hydroxy-2,3-dihydro-4-oxo-benzo-triazone (ODhbt) | Fmoc-AA-ODhbt | High (with HOBt) | Low | Low | Rapid and efficient coupling when used with HOBt peptide2.com. |

Comparison with Carbodiimide-Mediated Coupling Reagents (DCC, DIC) in Fmoc SPPS

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely employed as activators in peptide synthesis bachem.com. They function by forming activated intermediates in situ from the carboxylic acid. While DCC is effective, its byproduct, dicyclohexylurea (DCU), is sparingly soluble, posing challenges for removal in solid-phase synthesis. DIC, conversely, produces a more soluble urea (B33335) byproduct, making it more suitable for SPPS chempep.combachem.com.

Carbodiimide (B86325) activation can lead to partial racemization, a risk that is significantly mitigated by the addition of auxiliaries like HOBt chempep.combachem.compeptide.com. For amino acids with amide side chains, such as glutamine and asparagine, carbodiimides can also promote side reactions like the conversion of amides to nitriles bachem.com.

In contrast to the in situ activation by carbodiimides, this compound offers a pre-activated ester. This can offer advantages in terms of reaction speed and potentially reduced formation of byproducts associated with carbodiimides themselves. However, some comparative studies have indicated that certain activated ester combinations might be less efficient than specific carbodiimide/additive pairings. For instance, one reported order of ester coupling efficiency was BOP/HOBt > carbodiimide/HOBt ~ carbodiimide/ODhbT > DCC/OPfp peptide2.com. This suggests that while OPfp esters are effective, they may not always match the performance of other activated species or carbodiimide-based methods in all scenarios.

Table 2: this compound vs. Carbodiimide Coupling in Fmoc SPPS

| Feature | This compound (Pre-activated Ester) | Carbodiimides (DCC, DIC) (In situ Activation) |

| Activation | Pre-formed ester | In situ activation |

| Efficiency | High | High (often enhanced by additives) |

| Racemization | Reduced risk | Risk present, mitigated by additives (HOBt) |

| Side Reactions | Generally low | Potential for N-acyl urea, nitrile formation (with Asn/Gln) bachem.com |

| Byproduct Removal | N/A (ester group is incorporated) | DCU (DCC) sparingly soluble; DIC urea more soluble |

| Ease of Use | Simple addition | Requires activation step/additives |

Evaluation Against Uronium and Phosphonium (B103445) Salt-Based Coupling Agents (e.g., HBTU, TBTU, HATU, PyBOP)

Uronium and phosphonium salt-based coupling agents, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP), are highly popular and efficient reagents in modern SPPS peptide2.combachem.compeptide.comresearchgate.net. These reagents typically require the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation chempep.combachem.com.

These coupling agents are known for their rapid reaction rates and generally low levels of epimerization peptide.com. HATU, in particular, is noted for its faster reaction kinetics and reduced epimerization compared to HBTU, making it a preferred choice for rapid coupling protocols peptide.com. However, excessive use of these reagents can lead to side reactions, such as the formation of guanidines by reaction with free amino groups bachem.com.

Comparative assessments have placed uronium and phosphonium salts among the more efficient coupling methods. For instance, a general efficiency order has been cited as BOP/HOBt > carbodiimide/HOBt ~ carbodiimide/ODhbT > DCC/OPfp peptide2.com. This suggests that reagents like BOP (a phosphonium salt) are generally more efficient than OPfp esters. For particularly challenging couplings, more potent reagents like HATU or amino acid acid fluorides may be necessary chempep.com. It is worth noting that for coupling glycine (B1666218) residues, especially those located near the C-terminus, the use of Fmoc-Gly-OPfp in conjunction with HOBt is often recommended over stronger activators like HATU or HCTU to prevent potential branching sigmaaldrich.com.

Table 3: this compound vs. Uronium/Phosphonium Coupling Agents

| Feature | This compound (Activated Ester) | Uronium/Phosphonium Salts (HBTU, HATU, PyBOP, etc.) |

| Activation | Pre-formed ester | In situ activation via salt |

| Efficiency | High | Very High |

| Coupling Rate | Fast | Very Fast (e.g., HATU) |

| Racemization | Reduced risk | Low (especially HATU) |

| Base Requirement | No | Yes (e.g., DIPEA, NMM) |

| Side Reactions | Generally low | Potential for guanidine (B92328) formation (excess reagent) bachem.com |

| Cost | Varies | Generally higher |

Assessment of Coupling Rates and Completion in Different Solvent Systems

The choice of solvent significantly influences the success of SPPS by affecting resin swelling, the solubility of reagents and the growing peptide chain, and the kinetics of the coupling reaction nih.gov. Dimethylformamide (DMF) and dimethylacetamide (DMA) are known to provide superior peptide-resin solvation, leading to higher coupling yields compared to solvents like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO) nih.gov. While dichloromethane (B109758) (DCM) is optimal for carbodiimide activation, DMF is generally preferred for the subsequent coupling step, often leading to faster reactions chempep.com. Consequently, mixtures of DCM and DMF are frequently employed for both activation and coupling chempep.com. More recently, solvent systems like anisole/DMSO (17:3) have also shown promise for efficient coupling chemrxiv.org.

This compound, as a pre-activated ester, relies on the solvent system to ensure adequate solubility of the resin-bound amino groups and the activated ester itself to achieve efficient reaction kinetics and complete coupling. The general principle is that polar aprotic solvents like DMF facilitate these reactions by promoting solvation and reducing steric hindrance.

Table 4: Solvent Effects on Coupling Rates and Completion

| Solvent/Mixture | Impact on Coupling Rate/Completion | Notes |

| DMF (Dimethylformamide) | High rate, good completion | Optimal for coupling; good resin and peptide-resin solvation nih.gov. |

| DMA (Dimethylacetamide) | High rate, good completion | Superior peptide-resin solvation and higher coupling yields compared to NMP/DMSO nih.gov. |

| DCM (Dichloromethane) | Optimal for activation | Less suitable for coupling itself, often used in mixtures with DMF chempep.com. |

| NMP (N-Methylpyrrolidinone) | Moderate rate, lower completion | Less efficient peptide-resin solvation than DMF/DMA nih.gov. |

| DMSO (Dimethyl Sulfoxide) | Moderate rate, lower completion | Less efficient peptide-resin solvation than DMF/DMA nih.gov. |

| Anisole/DMSO (17:3) | High rate, good completion | Promising greener alternative solvent system for coupling chemrxiv.org. |

Table of Compounds Mentioned

this compound

Fmoc-AA-OPfp

Fmoc-AA-OSu

Fmoc-AA-ONp

Fmoc-AA-ODhbt

DCC (N,N'-dicyclohexylcarbodiimide)

DIC (N,N'-diisopropylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-Methylmorpholine)

BOP (Benzotriazol-1-yl-oxy-tris-dimethylamino-phosphonium hexafluorophosphate)

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Fmoc-Gly-OPfp

Investigation of Side Reactions and Mitigation Strategies in Fmoc Gln Opfp Mediated Synthesis

Mechanism and Prevention of Glutamine Side-Chain Dehydration During Coupling

A significant side reaction during the coupling of glutamine, particularly when activated with carbodiimide (B86325) reagents, is the dehydration of the side-chain amide to form a nitrile derivative. This irreversible modification results in a peptide analog with altered structure and function.

The mechanism of dehydration is believed to involve the formation of a reactive intermediate. The process can be initiated by the activation of the side-chain amide, leading to the elimination of a water molecule. ru.nl Certain coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), have been shown to minimize this side reaction. peptide.com The use of side-chain protecting groups on the glutamine residue is the most effective strategy to prevent dehydration. advancedchemtech.com

| Strategy | Description | Efficacy |

| Choice of Coupling Reagent | Utilizing coupling reagents less prone to promoting dehydration, such as BOP. | Moderate |

| Side-Chain Protection | Employing a protecting group on the glutamine side-chain amide, such as Trityl (Trt). | High |

Formation of Pyroglutamic Acid from N-Terminal Glutamine and Countermeasures

When glutamine is the N-terminal residue of a peptide, it is susceptible to intramolecular cyclization to form pyroglutamic acid (pGlu). peptide.comnih.gov This reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide carbonyl, leading to the elimination of ammonia. nih.gov This conversion results in a truncated peptide that is difficult to separate from the desired product and can impact the biological activity of the peptide. peptide.comnih.gov

The formation of pyroglutamic acid is often catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine). peptide.com Several strategies can be employed to minimize this side reaction.

Countermeasures for Pyroglutamic Acid Formation:

Addition of HOBt: Including 1-hydroxybenzotriazole (B26582) (HOBt) in the Fmoc deprotection solution can suppress the base-catalyzed cyclization. peptide.com

Use of Milder Bases: Employing weaker bases or shorter deprotection times can reduce the extent of pyroglutamic acid formation.

Immediate Coupling: Proceeding with the subsequent coupling step immediately after Fmoc deprotection minimizes the exposure of the free N-terminal glutamine to basic conditions.

Side-Chain Protection: While primarily used to prevent side-chain dehydration, protecting groups on the glutamine side chain can also hinder pyroglutamic acid formation.

| Countermeasure | Mechanism of Action |

| Addition of HOBt to Deprotection Solution | Suppresses the base-catalyzed intramolecular cyclization. peptide.com |

| Immediate Coupling After Deprotection | Reduces the time the free N-terminal amine is exposed to basic conditions. |

| Use of Side-Chain Protection | Sterically hinders the nucleophilic attack of the N-terminal amine on the side-chain amide. |

Interpeptide Aggregation and Hydrogen Bonding Phenomena in Glutamine-Rich Sequences

Peptides rich in glutamine residues are particularly prone to aggregation during solid-phase synthesis. nih.govnih.gov This phenomenon is primarily driven by the formation of extensive intermolecular hydrogen bonds between the glutamine side-chain amides and the peptide backbone. peptide.comnih.gov Aggregation can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, and ultimately, lower yields and purity of the final peptide. peptide.com

Several strategies have been developed to disrupt these hydrogen bonding networks and mitigate aggregation.

Strategies to Mitigate Aggregation in Glutamine-Rich Sequences:

Solvent Choice: Using polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to solvate the growing peptide chain and disrupt hydrogen bonds. peptide.com

Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can interfere with hydrogen bonding.

Elevated Temperature: Performing coupling reactions at a higher temperature can provide the necessary energy to overcome the intermolecular interactions causing aggregation. peptide.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on specific residues can sterically hinder the formation of intermolecular hydrogen bonds. peptide.com

Pseudoprolines: The incorporation of pseudoproline dipeptides can disrupt the regular secondary structure of the peptide, thereby reducing its tendency to aggregate. peptide.com

Strategies for Side-Chain Protection of Glutamine (e.g., Trityl, Tmob) to Enhance Coupling Fidelity

To prevent the aforementioned side reactions of glutamine side-chain dehydration and pyroglutamic acid formation, the use of a protecting group on the side-chain amide is highly recommended. The trityl (Trt) group is one of the most commonly used protecting groups for this purpose. advancedchemtech.comchemimpex.com

The use of Fmoc-Gln(Trt)-OH offers several advantages:

Prevention of Dehydration: The bulky trityl group effectively shields the side-chain amide from dehydration during activation and coupling. advancedchemtech.com

Improved Solubility: Fmoc-Gln(Trt)-OH exhibits better solubility in common organic solvents used in peptide synthesis compared to the unprotected Fmoc-Gln-OH, which can facilitate handling and coupling efficiency. advancedchemtech.com

Reduced Aggregation: By blocking the hydrogen bonding capacity of the side-chain amide, the trityl group can help to reduce interpeptide aggregation.

The trityl group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin. advancedchemtech.com Other protecting groups, such as 2,4,6-trimethoxybenzyl (Tmob), have also been employed for glutamine side-chain protection.

| Protecting Group | Key Features |

| Trityl (Trt) | Widely used, prevents dehydration, improves solubility, acid-labile. advancedchemtech.comchemimpex.com |

| 2,4,6-Trimethoxybenzyl (Tmob) | Another acid-labile protecting group for the glutamine side chain. |

Racemization Control During Fmoc-Gln-OPfp Activation and Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a potential side reaction during the activation and coupling of any amino acid derivative, including this compound. nih.gov The activation of the carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization. peptide.com The extent of racemization is influenced by several factors, including the nature of the coupling reagent, the base used, and the reaction temperature. nih.govluxembourg-bio.com

To minimize racemization during the coupling of this compound, the following strategies are recommended:

Use of Additives: The addition of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly effective. peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization.

Choice of Coupling Reagent: Certain coupling reagents are known to be more "racemization-free" than others. For instance, phosphonium-based reagents like PyBOP and aminium/uronium-based reagents like HBTU, when used with an additive, generally result in low levels of racemization. peptide.com

Base Selection: The choice and amount of base used can impact racemization. Weaker bases and careful control of stoichiometry are generally preferred. luxembourg-bio.com

Temperature Control: Performing the coupling reaction at or below room temperature can help to reduce the rate of racemization. nih.gov

| Control Strategy | Description |

| Use of Additives (HOBt, HOAt) | Forms active esters that are less susceptible to racemization. peptide.com |

| Selection of Coupling Reagent | Reagents like PyBOP and HBTU are known for low racemization. peptide.com |

| Careful Base Selection | Weaker bases and controlled stoichiometry can minimize epimerization. luxembourg-bio.com |

| Temperature Management | Lower reaction temperatures can reduce the rate of racemization. nih.gov |

Advanced Methodologies and Future Directions in Fmoc Gln Opfp Utilization

Synthesis of Peptides Containing Post-Translational Modifications and Non-Canonical Amino Acids

The synthesis of peptides bearing post-translational modifications (PTMs) or non-canonical amino acids (ncAAs) is essential for studying protein function, cellular signaling, and developing new therapeutics. Fmoc-SPPS is the predominant method for creating such complex peptides, and Fmoc-Gln-OPfp plays its role as a standard building block alongside specialized, pre-modified amino acid derivatives.

Post-Translational Modifications (PTMs): PTMs like phosphorylation and glycosylation are critical for biological activity. The chemical synthesis of these modified peptides is typically achieved by incorporating amino acid building blocks that already carry the modification in a protected form. nih.govnih.gov For instance, to synthesize a phosphopeptide containing glutamine, a protected phosphoserine (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), phosphothreonine, or phosphotyrosine derivative would be coupled at the appropriate position in the sequence, while this compound would be used for the incorporation of glutamine residues under standard coupling conditions. researchgate.net

Similarly, the synthesis of N-linked glycopeptides, where a glycan is attached to an asparagine residue, often employs pre-glycosylated Fmoc-Asn(Ac-glycan)-OH building blocks. rsc.orgyoungin.comresearchgate.net In the assembly of a glycopeptide sequence that also features glutamine, this compound is used in the standard iterative cycles of deprotection and coupling. The mild conditions of the Fmoc/tBu strategy are generally compatible with the stability of these modifications. nih.gov

Non-Canonical Amino Acids (ncAAs): The incorporation of ncAAs expands the chemical diversity of peptides, allowing for the introduction of probes, novel structural elements, or enhanced pharmacological properties. Fmoc-protected ncAAs are commercially available and can be readily incorporated into a peptide sequence using the same Fmoc-SPPS workflow. This compound is utilized to introduce glutamine residues within these ncAA-containing sequences, highlighting its compatibility and utility in building chemically diverse peptide chains.

The role of this compound in these syntheses is to serve as a reliable and efficient building block for one of the canonical amino acids, integrating seamlessly into the complex assembly of peptides that feature a variety of specialized residues.

Application in the Preparation of Peptide Thioester Precursors for Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.gov The method requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. The preparation of peptide thioesters via Fmoc-SPPS presents a challenge because the thioester linkage is often unstable to the standard base-mediated Fmoc deprotection conditions (e.g., piperidine (B6355638) treatment). researchgate.netwebsiteonline.cn

To overcome this, various strategies have been developed to generate peptide thioesters in an Fmoc-compatible manner:

Post-synthesis conversion: The peptide is first synthesized on a specific resin, and the C-terminus is then converted to a thioester after the full peptide chain has been assembled.

Use of Thioester Surrogates: These are C-terminal modifications that are stable throughout the Fmoc-SPPS and can be converted into the required thioester just before or during the NCL reaction. Examples include N-acyl-benzimidazolinones (Nbz) and other "masked" thioester forms. nih.govsciengine.com

Modified Linkers and Cleavage Conditions: Specialized linkers that are resistant to piperidine but can be cleaved to yield a thioester have also been developed. websiteonline.cn

Role in the Generation of Peptide Libraries and Combinatorial Chemistry

Combinatorial chemistry is a key technology for drug discovery and the identification of ligands for biological targets. imperial.ac.uk The generation of vast peptide libraries, often containing millions of unique sequences, heavily relies on Fmoc-SPPS. Two prominent methods are the "split-and-mix" (or split-and-pool) synthesis and the one-bead-one-compound (OBOC) approach. escholarship.orgresearchgate.netwikipedia.org

In the split-and-mix method, a batch of resin beads is divided into multiple portions. A different Fmoc-amino acid is coupled to each portion. The portions are then recombined (pooled), mixed thoroughly, and re-divided for the next coupling cycle. combichemistry.com This process is repeated until the desired peptide length is achieved, resulting in a library where, ideally, each bead carries a single, unique peptide sequence. researchgate.net

This compound serves as one of the essential building blocks in this process. When creating a library with diverse amino acids at various positions, this compound is used in the coupling step for the portion of beads designated to receive a glutamine residue at that specific position in the sequence. nih.gov Its activated ester form ensures rapid and efficient coupling, which is critical for the high-throughput nature of library synthesis. nih.gov The OBOC methodology allows for the screening of these libraries directly on the beads against biological targets like cells or proteins to identify "hit" beads, which are then isolated for sequence determination. researchgate.netspringernature.com

The table below illustrates a simplified step in a split-and-mix synthesis, showing where this compound would be used.

| Step | Action | Vessel 1 | Vessel 2 | Vessel 3 | ...Vessel N |

|---|---|---|---|---|---|

| 1 | Split Resin Beads | Aliquot 1 | Aliquot 2 | Aliquot 3 | Aliquot N |

| 2 | Couple Amino Acid | Add Fmoc-Ala-OH | Add this compound | Add Fmoc-Leu-OH | Add Fmoc-Xaa-OH |

| 3 | Pool & Mix Beads | Combine all aliquots into one vessel and mix thoroughly | |||

| 4 | Repeat Cycle | Split the mixed beads again for the next coupling step |

Development of Novel Glutamine Derivatives for Enhanced Synthetic Performance

While Fmoc-Gln(Trt)-OH and its activated ester this compound are workhorses in peptide synthesis, challenges can still arise, such as aggregation during the synthesis of long or difficult sequences. Research into novel glutamine derivatives aims to overcome these limitations and introduce new functionalities.

One area of development involves creating glutamine derivatives that offer enhanced stability or solubility. For example, in biological contexts, the instability of free glutamine in cell culture media can be problematic. The use of a stable dipeptide derivative, alanyl-glutamine, has been shown to improve outcomes in cell culture, suggesting a potential direction for developing more robust building blocks for synthesis under specific conditions. nih.gov

Another frontier is the design of glutamine derivatives that enable late-stage functionalization of peptides. A recent study reported the synthesis of electroactive glutamine building blocks for Fmoc-SPPS. These derivatives allow for an electroauxiliary-assisted oxidation of glutamine residues within fully synthesized, unprotected peptides. researchgate.net This approach provides a powerful tool for modifying peptides after their initial synthesis, opening up avenues for creating complex conjugates and probes.

The development of such novel derivatives expands the toolkit available to peptide chemists, allowing for not only the efficient incorporation of a glutamine-like residue but also for the introduction of unique chemical handles and improved properties of the final peptide product.

Spectrophotometric Monitoring of Fmoc Deprotection and Coupling Progress

Efficient and accurate monitoring of reaction completion is paramount in SPPS to ensure high purity of the final peptide. The Fmoc group is particularly advantageous in this regard due to its strong UV absorbance. The cleavage of the Fmoc group is achieved using a secondary amine base, typically piperidine, which reacts with the released dibenzofulvene (DBF) byproduct to form a stable piperidine-DBF adduct. peptide.com

This adduct has a distinct UV absorbance maximum (around 301 nm), which allows for real-time, quantitative monitoring of the deprotection reaction. researchgate.net By flowing the effluent from the reaction vessel through a UV spectrophotometer, one can track the release of the Fmoc group. The reaction is considered complete when the absorbance returns to the baseline, indicating that all Fmoc groups have been removed from the N-termini of the resin-bound peptides. This method is applicable to every deprotection step in the synthesis, including the one preceding the coupling of this compound.

While monitoring Fmoc deprotection is standard, tracking the progress of the subsequent coupling reaction is also crucial. This is often done qualitatively using colorimetric tests like the Kaiser test (ninhydrin test), which detects free primary amines on the resin. A negative Kaiser test result indicates that the coupling of this compound to the newly deprotected N-terminus is complete. The combination of quantitative spectrophotometric monitoring of deprotection and qualitative testing for coupling completion ensures a high-fidelity synthesis cycle.

The table below summarizes the monitoring techniques used in a typical synthesis cycle involving this compound.

| Reaction Step | Monitoring Method | Principle | Indication of Completion |

|---|---|---|---|

| Fmoc Deprotection (before Gln coupling) | UV Spectrophotometry | Measures absorbance of the piperidine-dibenzofulvene adduct in the reactor effluent. | Absorbance returns to baseline level. |

| Coupling (with this compound) | Kaiser (Ninhydrin) Test | Colorimetric test for the presence of free primary amines on the resin. | Beads remain colorless or pale yellow (negative result). |

Q & A

Q. What is the role of Fmoc-Gln-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative where:

- The Fmoc group (9-fluorenylmethyloxycarbonyl) shields the α-amino group during peptide chain assembly.

- The pentafluorophenyl (OPfp) ester activates the carboxylic acid for efficient coupling with the amine group of the growing peptide chain .

Methodological Note: OPfp esters enhance reaction kinetics in SPPS due to their high electrophilicity, reducing coupling times compared to non-activated esters.

Q. How should this compound be stored to maintain stability?

- Solid form: Store at -20°C in a desiccator to prevent hydrolysis.

- Solution preparation: Dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Avoid aqueous solvents to prevent premature deprotection.

- Solution storage: Aliquot and freeze at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles .

Q. What analytical techniques are recommended to monitor coupling efficiency with this compound?

- Kaiser Test: Detects free amines post-coupling. A colorless result indicates successful coupling.

- HPLC-MS: Validates peptide purity and mass accuracy after each coupling cycle.

- FT-IR Spectroscopy: Monishes OPfp ester consumption by tracking the C=O stretch at ~1,750 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency using this compound in complex peptide sequences?

Challenge: Steric hindrance or aggregation in hydrophobic sequences reduces coupling efficiency. Solutions:

- Double coupling: Repeat the coupling step with fresh reagent.

- Additives: Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve solubility .

- Temperature control: Perform reactions at 40–50°C to enhance reagent diffusion in swollen resin.

Data Consideration: Compare coupling yields (via HPLC) under varying conditions to identify optimal protocols .

Q. How to resolve contradictions in literature regarding OPfp ester reactivity versus other activating groups (e.g., HATU, PyBOP)?

Analysis Framework:

Contextualize study conditions: Compare solvent systems (e.g., DMF vs. DCM), temperature, and resin type.

Quantify activation energy: Use kinetic studies (e.g., NMR monitoring) to measure reaction rates.

Evaluate side reactions: OPfp esters may generate pentafluorophenol byproducts, requiring scavengers like diisopropylethylamine (DIPEA) .

Example: A 2024 study found OPfp esters outperform HATU in polar solvents but require longer reaction times for sterically hindered residues .

Q. What strategies mitigate side reactions during Gln incorporation (e.g., aspartimide formation or epimerization)?

- Low-temperature coupling: Conduct reactions at 0–4°C to reduce base-induced side reactions.

- Side-chain protection: Use trityl (Trt) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups for Gln’s amide nitrogen.

- Post-synthesis analysis: Employ tandem mass spectrometry (MS/MS) to identify and quantify aspartimide peaks .

Data Management and Reproducibility

Q. How should researchers document experimental parameters for reproducibility in SPPS using this compound?

- Standardized templates: Include fields for solvent purity, coupling time, molar excess of reagent, and resin swelling time.

- Metadata tagging: Use digital lab notebooks (e.g., OSF or LabArchives) to link raw data (HPLC chromatograms, FT-IR spectra) with procedural steps .

Example Table:

| Parameter | Optimal Value | Tolerance Range |

|---|---|---|

| Coupling Time | 45–60 minutes | ±10 minutes |

| Reagent Excess | 2–3 equivalents | ±0.5 equivalents |

| Solvent | Anhydrous DMF | H₂O < 0.01% |

Q. How to address discrepancies in reported solubility data for this compound across studies?

- Replicate conditions: Verify solvent purity, temperature, and sonication duration (e.g., 10-minute sonication at 37°C improves dissolution ).

- Cross-reference analytical methods: Compare UV-Vis (for concentration) vs. gravimetric assays to resolve measurement conflicts.

Ethical and Safety Considerations

Q. What safety protocols are essential when handling OPfp esters?

Q. How to ensure ethical data sharing in collaborative peptide research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.